molecular formula C11H19N3 B8649283 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine

4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine

Cat. No.: B8649283
M. Wt: 193.29 g/mol
InChI Key: BXIJUQJYXZCOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. Its unique chemical properties make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with N-(2-dimethylaminoethyl)-N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol
  • N,N-Dimethylaminoethanol
  • 2-(Dimethylaminoethyl)methacrylate

Uniqueness

4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine stands out due to its unique combination of aromatic and aliphatic structures, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and greater versatility in chemical synthesis and research.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C11H19N3/c1-13(2)8-9-14(3)11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3

InChI Key

BXIJUQJYXZCOFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound was prepared by zinc dust reduction of N,N,N′-trimethyl-N′-(4-nitrophenyl)ethane-1,2-diamine in analogy to the method in example 3. The product with the molecular weight of 193.29 (C11H19N3); MS (ESI): 194 ([M+H]+), was obtained in this way.
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